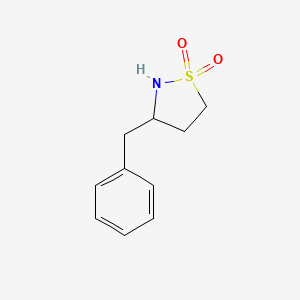

3-苄基-1,2-噻唑烷-1,1-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗癌特性

噻唑烷酮,包括3-苄基-1,2-噻唑烷-1,1-二酮,表现出有希望的抗癌效果。研究人员已经调查了它们作为针对各种癌细胞系的细胞毒剂的潜力。 这些化合物干扰癌细胞生长,诱导凋亡(程序性细胞死亡),并抑制肿瘤进展 .

抗糖尿病活性

噻唑烷酮因其抗糖尿病特性而被研究。它们充当过氧化物酶体增殖物激活受体γ(PPARγ)激动剂,增强胰岛素敏感性和葡萄糖摄取。 这使它们成为管理2型糖尿病的有价值的候选药物 .

抗微生物和抗病毒作用

噻唑烷酮支架,包括3-苄基-1,2-噻唑烷-1,1-二酮,具有抗微生物和抗病毒活性。 这些化合物抑制微生物生长和病毒复制,使其成为对抗感染的潜在治疗剂 .

抗炎潜力

噻唑烷酮具有抗炎特性。它们调节炎症通路,抑制促炎细胞因子,并减少组织损伤。 研究人员正在探索它们在管理炎症性疾病中的应用 .

抗惊厥活性

研究表明了噻唑烷酮的抗惊厥作用。这些化合物可能稳定神经元膜,降低兴奋性,并防止癫痫发作。 3-苄基-1,2-噻唑烷-1,1-二酮可能是抗癫痫药物开发中宝贵的补充 .

其他药理活性

除了提到的应用之外,噻唑烷酮还表现出多种作用,包括镇痛,退热,抗组胺和心脏保护特性。 研究人员继续探索其在各个治疗领域的潜力 .

总之,3-苄基-1,2-噻唑烷-1,1-二酮是一种具有多种生物活性的多功能化合物。 它的魔力在于它能够影响多个生理过程,使其成为科学研究的令人兴奋的课题 . 如果你需要更多细节或其他应用,随时提问!🌟

安全和危害

The safety information for 3-Benzylisothiazolidine 1,1-dioxide indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Thiazolidine derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been associated with various biological targets .

Mode of Action

Thiazolidine derivatives are known to behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in the synthesis and action of these compounds.

生化分析

Cellular Effects

The cellular effects of 3-Benzyl-1,2-thiazolidine-1,1-dioxide are not well studied. Thiazolidinediones are known to alter the concentration of hormones secreted by adipocytes, particularly adiponectin . This suggests that 3-Benzyl-1,2-thiazolidine-1,1-dioxide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazolidinediones are known to produce their biological response by stimulating the PPARγ receptor and cytoplasmic Mur ligase enzyme, and by scavenging reactive oxygen species

Metabolic Pathways

Thiazolidinediones are known to alter the concentration of hormones secreted by adipocytes, particularly adiponectin , suggesting that 3-Benzyl-1,2-thiazolidine-1,1-dioxide may be involved in similar metabolic pathways.

属性

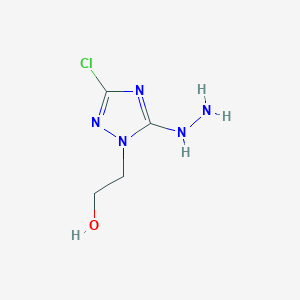

IUPAC Name |

3-benzyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUVCZTVVPLXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2432732.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2432736.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)

![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)

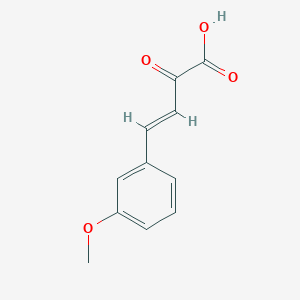

![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)

![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)